![molecular formula C14H15BrO B13347892 (1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13347892.png)
(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol is a chiral organic compound featuring a cyclohexanol core substituted with a 4-bromophenyl ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-bromophenylacetylene.
Formation of the Cyclohexanol Core: Cyclohexanone undergoes a stereoselective reduction to form (1S,2R)-cyclohexanol.
Sonogashira Coupling: The 4-bromophenylacetylene is coupled with the cyclohexanol derivative using a palladium-catalyzed Sonogashira coupling reaction under an inert atmosphere, typically in the presence of a base such as triethylamine.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of (1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexanone.
Reduction: Formation of (1S,2R)-2-((4-Bromophenyl)ethenyl)cyclohexan-1-ol or (1S,2R)-2-((4-Bromophenyl)ethyl)cyclohexan-1-ol.
Substitution: Formation of compounds like (1S,2R)-2-((4-Azidophenyl)ethynyl)cyclohexan-1-ol.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a scaffold for developing new pharmaceuticals.
Material Science: As a building block for creating novel materials with specific properties.
Biological Studies: Investigating its effects on biological systems and potential as a bioactive compound.
Mecanismo De Acción
The mechanism by which (1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The ethynyl group could facilitate interactions with biological targets, while the bromophenyl group might enhance binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R)-2-((4-Chlorophenyl)ethynyl)cyclohexan-1-ol
- (1S,2R)-2-((4-Fluorophenyl)ethynyl)cyclohexan-1-ol
- (1S,2R)-2-((4-Methylphenyl)ethynyl)cyclohexan-1-ol
Uniqueness
The presence of the bromine atom in (1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. Bromine’s larger atomic size and different electronic properties can lead to unique chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C14H15BrO |
|---|---|
Peso molecular |
279.17 g/mol |
Nombre IUPAC |
(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H15BrO/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h6-7,9-10,12,14,16H,1-4H2/t12-,14+/m1/s1 |
Clave InChI |
IWHNNWQIOUGENP-OCCSQVGLSA-N |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)C#CC2=CC=C(C=C2)Br)O |
SMILES canónico |
C1CCC(C(C1)C#CC2=CC=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


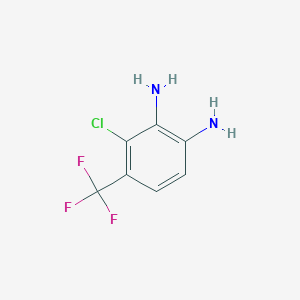
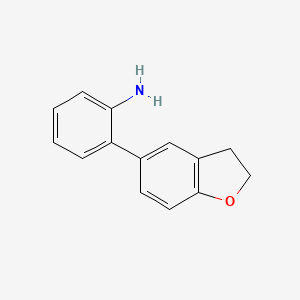
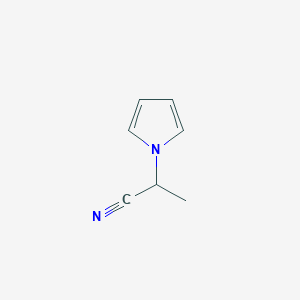

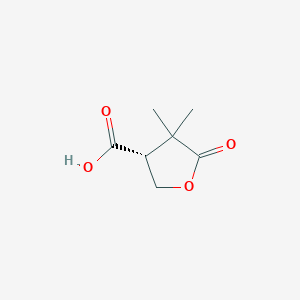
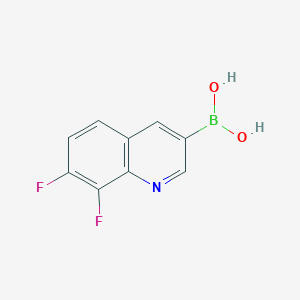

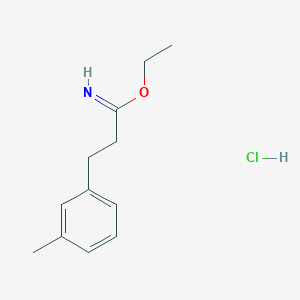
![cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol](/img/structure/B13347861.png)

![3-([1,1'-Biphenyl]-4-yl)azetidine](/img/structure/B13347879.png)
![3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)

![4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13347890.png)
